Diethyl 2-(piperidin-4-ylmethyl)malonate
Overview
Description
Diethyl 2-(piperidin-4-ylmethyl)malonate is an organic compound with the molecular formula C13H23NO4 It is a derivative of malonic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(piperidin-4-ylmethyl)malonate typically involves the reaction of piperidine with diethyl malonate. One common method includes the use of a base such as sodium hydride to deprotonate diethyl malonate, followed by the addition of piperidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(piperidin-4-ylmethyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound diacid, while reduction can produce this compound alcohol .
Scientific Research Applications
Diethyl 2-(piperidin-4-ylmethyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(piperidin-4-ylmethyl)malonate involves its interaction with various molecular targets. The piperidine ring can interact with enzymes and receptors in biological systems, potentially modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Piperidine: A basic nitrogen-containing heterocycle, used as a precursor in the synthesis of diethyl 2-(piperidin-4-ylmethyl)malonate.
Diethyl 2-(2,2’-bipyridin-4-ylmethylene)malonate: A related compound with a bipyridine moiety, used for metal coordination in polyacrylates.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the malonate ester groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
diethyl 2-(piperidin-4-ylmethyl)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10/h10-11,14H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILJCSXJGOSXGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCNCC1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238007 | |
Record name | 1,3-Diethyl 2-(4-piperidinylmethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71879-53-3 | |
Record name | 1,3-Diethyl 2-(4-piperidinylmethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71879-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-(4-piperidinylmethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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